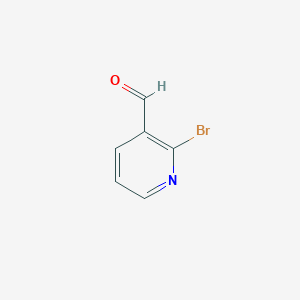

2-溴-3-甲酰吡啶

描述

2-Bromo-3-formylpyridine is a laboratory chemical . It has a molecular weight of 186.01 g/mol . The IUPAC name for this compound is 2-bromopyridine-3-carbaldehyde .

Synthesis Analysis

A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This method could potentially be applied to synthesize 2-Bromo-3-formylpyridine.Molecular Structure Analysis

The molecular formula of 2-Bromo-3-formylpyridine is C6H4BrNO . The InChI string representation is InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H .Physical And Chemical Properties Analysis

2-Bromo-3-formylpyridine is a yellow solid . It has a molecular weight of 186.01 g/mol . The compound has a XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water .科学研究应用

合成和中间体

- 2-溴-3-甲酰吡啶衍生物在合成各种化学上重要化合物的过程中起着关键的中间体作用。例如,2-和3-甲酰吡啶衍生物是从相应的硝基氧甲基衍生物制备而来,具有开发潜在抗肿瘤和抗病毒药物的应用(Kinoshita & Ohishi, 1994)。

- 在特定条件下,对3-溴-4-甲酰吡啶进行烯丙基化和丙炔基化反应会产生环戊并吡啶,展示了溴-甲酰吡啶衍生物在复杂有机合成中的多功能性(Jones, Fiumana, & Escudero-Hernandez, 2000)。

- 涉及溴-氯吡啶的顺序钯催化反应展示了溴-甲酰吡啶衍生物在合成2-芳基吡啶中的实用性,这对于创造具有独特物理性质的配合物具有价值(Baloch, Roy, Bensaid, Guerchais, & Doucet, 2012)。

金属配合物形成和抗微生物活性

- 溴-甲酰吡啶衍生物用于制备金属配合分子杆,对无机化学和材料科学领域有重要贡献(Schwab, Fleischer, & Michl, 2002)。

- 具有2-甲酰吡啶衍生物的新颖锌(II)、铜(II)、镍(II)和钴(III)配合物展示出有趣的性质,包括抗氧化、抗微生物和抗增殖活性,突显了它们在药物化学和药理学中的潜力(Balan, Burduniuc, Usataia, Graur, Chumakov, Petrenko, Gudumac, Gulea, & Pahonțu, 2020)。

安全和危害

The compound has several hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

作用机制

Target of Action

This compound is a derivative of pyridine, which is often used in the synthesis of various pharmaceuticals and agrochemicals

Mode of Action

As a pyridine derivative, it may interact with biological targets through its nitrogen atom or the bromine and formyl groups attached to the pyridine ring . The bromine atom could potentially undergo nucleophilic substitution reactions, while the formyl group could participate in various condensation reactions.

Biochemical Pathways

Pyridine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-formylpyridine is currently unavailable. As a small, polar molecule, it is reasonable to hypothesize that it could be well-absorbed and distributed throughout the body. The presence of the bromine atom might slow down its metabolism, potentially leading to a longer half-life .

Result of Action

Given its structural features, it could potentially form covalent bonds with biological targets, leading to changes in their function . More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-3-formylpyridine. For instance, extreme pH or temperature conditions might affect its stability, while the presence of other molecules could either facilitate or hinder its interactions with its targets .

属性

IUPAC Name |

2-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFWMEFWZWXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405795 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-formylpyridine | |

CAS RN |

128071-75-0 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-bromonicotinaldehyde a useful reagent in organic synthesis?

A1: The presence of both the bromine atom and the aldehyde group makes 2-bromonicotinaldehyde a highly versatile building block. [, ] The bromine atom allows for further functionalization via various reactions like palladium-catalyzed cross-coupling reactions. [] Simultaneously, the aldehyde group can participate in condensation reactions, enabling the creation of complex heterocyclic systems. [] This dual reactivity makes it highly valuable in the synthesis of various biologically active compounds.

Q2: Are there any improved synthetic methods for 2-bromonicotinaldehyde and related compounds?

A2: Yes, recent research has focused on improving the synthesis of 2-bromonicotinaldehyde and its derivatives. One study highlights the use of directed ortho metalation of 2-bromopyridine as a convenient and high-yielding method for synthesizing 2-bromonicotinaldehyde and 2-bromonicotinic acid. [] This approach offers a more efficient route compared to traditional methods.

Q3: Can you provide an example of 2-bromonicotinaldehyde's application in synthesizing complex molecules?

A3: One study employed 2-bromonicotinaldehyde in the synthesis of thieno[2,3-b]- and [3,2-b]-fused naphthyridines. [] The researchers utilized a palladium-catalyzed cross-coupling reaction between 2-bromonicotinaldehyde and various stannylated thiophene derivatives to achieve this. These fused heterocyclic systems are of significant interest due to their potential biological activities.

Q4: Has 2-bromonicotinaldehyde been used in crystallographic studies?

A4: Yes, 2-bromonicotinaldehyde has been utilized in crystallographic studies. In one research, the reaction of 2-bromonicotinaldehyde with 6-methoxy-3,4-dihydro-2H-naphthalen-1-one resulted in the formation of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, which was then characterized by X-ray crystallography. [] This study provides valuable insights into the structural features of compounds derived from 2-bromonicotinaldehyde.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)